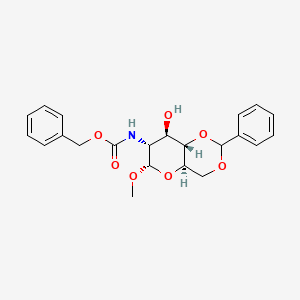
Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside is a complex organic compound used primarily in scientific research. It is known for its role as a chiral building block and an intermediate in the synthesis of various sugars and other biologically relevant molecules . This compound is characterized by its unique structure, which includes a benzylidene group and a benzyloxycarbonylamino group attached to a glucopyranoside backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside typically involves multiple stepsThe benzyloxycarbonylamino group is then added through a series of reactions involving carbamate formation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. This involves optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and scalable processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside is used in various scientific research applications, including:
Biology: It is used to study the interactions of sugars with proteins and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The benzylidene and benzyloxycarbonylamino groups play a crucial role in binding to receptors or enzymes, modulating their activity. The glucopyranoside backbone provides structural stability and enhances the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4,6-O-Benzylidene-alpha-D-glucopyranoside: Similar in structure but lacks the benzyloxycarbonylamino group.
Methyl alpha-D-glucopyranoside: A simpler compound without the benzylidene and benzyloxycarbonylamino groups.
Methyl 4,6-O-Benzylidene-3-ketoglucopyranoside: Contains a ketone group instead of the benzyloxycarbonylamino group.
Uniqueness
Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside is unique due to the presence of both the benzylidene and benzyloxycarbonylamino groups, which confer specific chemical properties and reactivity. These groups enhance its utility as a chiral building block and intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C22H25NO7 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
benzyl N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate |
InChI |
InChI=1S/C22H25NO7/c1-26-21-17(23-22(25)28-12-14-8-4-2-5-9-14)18(24)19-16(29-21)13-27-20(30-19)15-10-6-3-7-11-15/h2-11,16-21,24H,12-13H2,1H3,(H,23,25)/t16-,17-,18-,19-,20?,21+/m1/s1 |
Clé InChI |
VDRLHQYZSHYIIK-YVYPMRBHSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
SMILES canonique |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


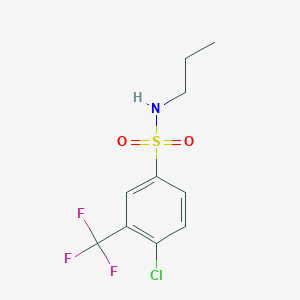
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
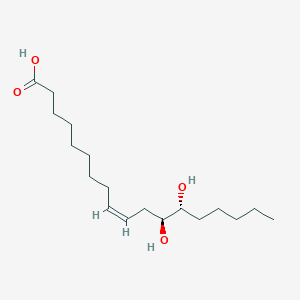
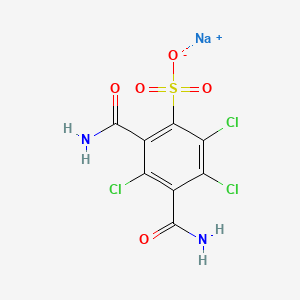
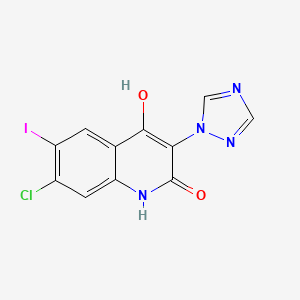
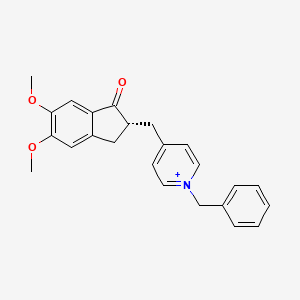
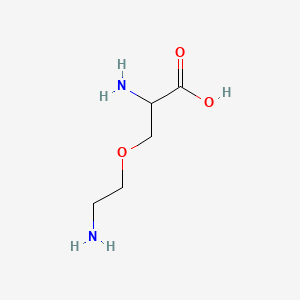
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
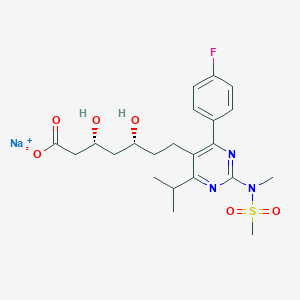
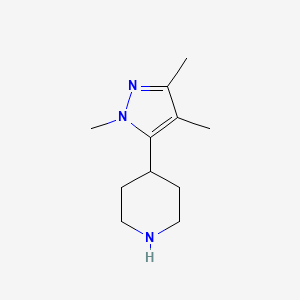

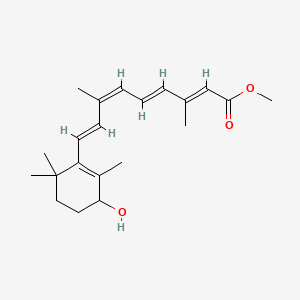
![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)

